1H-Pyrrole, 2,3,5-tribromo-

Description

Contextualizing Polyhalogenated Pyrroles in Heterocyclic Chemistry Research.

Polyhalogenated pyrroles are a class of heterocyclic compounds that have garnered considerable attention in chemical research. The presence of multiple halogen atoms on the pyrrole (B145914) ring significantly influences the molecule's reactivity and physical properties. This has led to their exploration in various fields, including materials science and medicinal chemistry. The halogen atoms can serve as reactive handles for further chemical modifications, allowing for the synthesis of a diverse array of more complex molecules. scispace.comnih.gov

The introduction of halogens can also modulate the biological activity of the pyrrole core. For instance, some halogenated pyrrole derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. sci-hub.senih.gov The specific placement and type of halogen can fine-tune these properties, making polyhalogenated pyrroles a versatile scaffold for drug discovery. nih.gov

Academic Significance of 1H-Pyrrole, 2,3,5-tribromo- as a Foundational Chemical Scaffold.

1H-Pyrrole, 2,3,5-tribromo- serves as a key starting material in the synthesis of a variety of substituted pyrroles. The bromine atoms on the pyrrole ring are amenable to a range of chemical transformations, including cross-coupling reactions, which allows for the introduction of new functional groups. scispace.com This makes it a versatile platform for constructing more elaborate molecular architectures.

The academic interest in this compound stems from its role as a foundational scaffold for creating novel organic molecules with potentially useful properties. Researchers have utilized 1H-Pyrrole, 2,3,5-tribromo- to build libraries of compounds for screening in various biological assays. scispace.com Its utility as a synthetic intermediate underscores its importance in the broader field of organic chemistry and drug discovery.

The synthesis of 1H-Pyrrole, 2,3,5-tribromo- itself is typically achieved through the bromination of pyrrole. A common method involves the use of N-bromosuccinimide in a suitable solvent, such as tetrahydrofuran (B95107), at low temperatures to control the regioselectivity of the bromination. evitachem.com

| Parameter | Details |

|---|---|

| Starting Material | Pyrrole |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -10 °C |

| Reaction Time | Several hours |

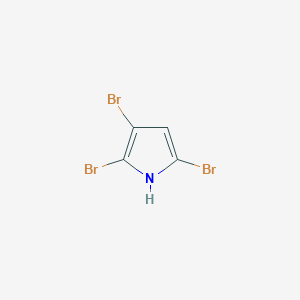

Structure

3D Structure

Properties

CAS No. |

77124-07-3 |

|---|---|

Molecular Formula |

C4H2Br3N |

Molecular Weight |

303.78 g/mol |

IUPAC Name |

2,3,5-tribromo-1H-pyrrole |

InChI |

InChI=1S/C4H2Br3N/c5-2-1-3(6)8-4(2)7/h1,8H |

InChI Key |

MEPHPIGDGLIMFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 2,3,5 Tribromo and Its Analogs

Regioselective Bromination Approaches to Diverse Pyrrole (B145914) Derivatives

The direct bromination of pyrrole and its derivatives is a common method for introducing bromine atoms, though controlling the regioselectivity can be challenging due to the electron-rich nature of the pyrrole ring. wikipedia.org Electrophilic bromination of pyrrole typically occurs preferentially at the C2 and C5 positions. wikipedia.org However, the substitution pattern can be directed by the choice of brominating agent and the presence of substituents on the pyrrole ring.

For instance, the use of N-bromosuccinimide (NBS) is a widely adopted method for the bromination of pyrroles. The reaction of pyrrole with NBS in solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of polybrominated products. chemicalbook.com To achieve selective bromination, careful control of reaction conditions such as temperature and stoichiometry is crucial. For example, treating a solution of pyrrole in THF at -78°C with NBS can afford specific bromo- and dibromo-pyrrole derivatives.

A notable strategy for achieving regioselectivity involves the use of directing groups. Pyrroles bearing carbonyl substituents at the C-2 position typically yield a mixture of 4- and 5-brominated products, with the 4-bromo isomer often being favored under standard brominating conditions. acs.org However, a substrate-controlled regioselective bromination has been developed using tetrabutylammonium (B224687) tribromide (TBABr3). This method, when applied to pyrrole-2-carboxamide substrates, predominantly yields the 5-brominated species. acs.orgresearchgate.net

The bromination of pyrrolo[1,2-a]quinoxalines with TBATB has also been shown to be highly regioselective, yielding C3-brominated or C1, C3-dibrominated products in good yields. nih.gov Similarly, the bromination of bacteriochlorins and ring-B reduced chlorins with NBS has demonstrated remarkable regioselectivity, affording 10-bromo analogs. nih.gov

Advanced Synthetic Routes to Polysubstituted Pyrroles Incorporating Bromine Atoms

The synthesis of polysubstituted pyrroles, including those with bromine atoms, often requires more sophisticated strategies beyond simple bromination. These routes may involve the construction of the pyrrole ring from acyclic precursors already bearing the desired substituents or a combination of ring formation and subsequent functionalization.

One approach involves the reaction of α-azido chalcones with 1,3-dicarbonyl compounds, catalyzed by indium trichloride (B1173362) in water, to produce polysubstituted pyrroles. researchgate.net Another method utilizes the reaction of vinyl azides with 1,3-dicarbonyl compounds to afford various pyrrole derivatives.

The modification of existing pyrrole scaffolds is also a powerful tool. For example, pyrrolo[2,1-a]isoquinolines and polysubstituted pyrroles can be modified via methylenation using acetyl chloride and dimethyl sulfoxide. acs.org

A significant advancement in the synthesis of brominated pyrroles is the ability to perform in situ bromination in one-pot reactions. For instance, a one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) derivatives can be combined with an in situ bromination step to access polyfunctional pyrrole scaffolds. acs.orgnih.gov

One-Pot and Multicomponent Reaction Strategies for Pyrrole Construction

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like polysubstituted pyrroles. orientjchem.orgresearchgate.net These reactions allow for the formation of multiple bonds in a single operation, avoiding the need for isolation and purification of intermediates.

Several MCRs have been developed for the synthesis of pyrrole derivatives. A three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water can produce polysubstituted pyrroles without the need for a catalyst. orientjchem.org Another example is the four-component reaction of amines, arylglyoxals, dialkyl acetylenedicarboxylates, and Meldrum's acid or dimedone, which yields polysubstituted pyrroles in ethanol (B145695) at room temperature. semanticscholar.org

The synthesis of pyrroles via MCRs often involves the use of a catalyst. For example, a solid-phase multicomponent reaction utilizing lysine (B10760008) as a nitrogen donor, β-nitrostyrenes, 1,3-dicarbonyl compounds, and FeCl3 as a catalyst under microwave irradiation affords pyrrole derivatives in high conversions. acs.orgnih.gov

Catalytic Systems in Halogenated Pyrrole Synthesis and Functionalization

Catalysis plays a crucial role in both the synthesis of the pyrrole ring and the subsequent functionalization of halogenated pyrroles. Catalytic systems offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Pyrrole Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of brominated pyrroles, including 1H-Pyrrole, 2,3,5-tribromo-. researchgate.neteie.gr Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. eie.grscience.gov

For example, the Suzuki-Miyaura coupling reaction of 3-brominated pyrrolo[1,2-a]quinoxalines with phenylboronic acid, catalyzed by Pd(PPh3)4, affords the corresponding 3-phenyl derivative. nih.gov Similarly, the palladium-catalyzed coupling of bromoporphyrins with silylmethyl Grignard reagents is an effective method for preparing silylmethyl-substituted porphyrins. science.gov The site-selective Suzuki-Miyaura reaction of 2,3,5-tribromo-N-methylpyrrole has also been reported. acs.org

Asymmetric Hydrogenation of Pyrrole Scaffolds

Asymmetric hydrogenation provides a direct route to chiral pyrrolidine (B122466) and pyrroline (B1223166) derivatives, which are important building blocks in medicinal chemistry. acs.org While the asymmetric hydrogenation of arenes and heteroarenes is a challenging area, significant progress has been made in the enantioselective hydrogenation of pyrrole derivatives. acs.org

The first highly enantioselective reduction of pyrroles was achieved through the catalytic asymmetric hydrogenation of N-Boc-protected 2,3,5-trisubstituted pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine, PhTRAP. nih.gov This method yielded the corresponding pyrrolidines with high enantioselectivity. nih.gov More recently, Rh-catalyzed asymmetric partial hydrogenation of unprotected simple 2,5-disubstituted pyrroles has been developed to prepare a wide range of chiral 1-pyrrolines in high yields and with excellent enantioselectivities. ccspublishing.org.cn

Chemical Reactivity and Derivatization Strategies of 1h Pyrrole, 2,3,5 Tribromo

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Bromopyrroles

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-deficient aromatic rings, such as those in bromopyrroles. wikipedia.orgpressbooks.pub This mechanism typically involves the attack of a nucleophile on the aromatic ring, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring is crucial as they stabilize this intermediate through resonance, thereby facilitating the reaction. wikipedia.orgpressbooks.pubmasterorganicchemistry.com Subsequently, a leaving group, in this case, a bromide ion, is displaced, and the aromaticity of the pyrrole (B145914) ring is restored. pressbooks.pub

The reactivity of different positions on the pyrrole ring towards SNAr can be influenced by the electronic effects of the substituents. For instance, the presence of an electron-withdrawing group at a specific position can activate the ortho and para positions to nucleophilic attack. wikipedia.org While SNAr reactions are common for many aromatic systems, the specific application and mechanistic nuances for 1H-Pyrrole, 2,3,5-tribromo- are a subject of detailed study. In some cases, SNAr can be promoted under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can enhance the solubility of organic reactants and facilitate the reaction. d-nb.info

It is important to differentiate the SNAr mechanism from other nucleophilic substitution pathways on aromatic rings, such as the benzyne (B1209423) mechanism, which occurs under harsh conditions and proceeds through an elimination-addition sequence. pressbooks.pub

Cross-Coupling Reactions for Arylation and Alkylation of Brominated Pyrroles

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to brominated pyrroles to create a variety of substituted derivatives. nih.goveie.gr These reactions are typically catalyzed by transition metals, most commonly palladium. eie.grscience.gov

Palladium-Catalyzed Heck-Matsuda Arylation

The Heck-Matsuda reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as arylating agents. wikipedia.orgresearchgate.net This method offers several advantages over traditional Heck reactions that use aryl halides, including the ability to perform the reaction under milder, aerobic conditions without the need for phosphine (B1218219) ligands. wikipedia.org The catalytic cycle generally involves the oxidative addition of the arenediazonium salt to a palladium(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.org

This reaction has been successfully used in the synthesis of various heterocyclic compounds and natural product analogues. researchgate.netresearchgate.net For instance, it has been a key step in the synthesis of bromopyrrole alkaloids like longamide B and hanishin. researchgate.net The Heck-Matsuda reaction can be applied to a range of olefins, including allylic alcohols and unsaturated heterocycles, and can be performed intramolecularly to construct heterocyclic ring systems. wikipedia.orgthieme-connect.com Enantioselective versions of the Heck-Matsuda reaction have also been developed, allowing for the synthesis of chiral γ-lactams from N-protected 2,5-dihydro-1H-pyrroles. beilstein-archives.org

Site-Selective Suzuki-Miyaura Coupling of Halogenated Pyrroles

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. mdpi.commdpi.com This reaction is widely used for the synthesis of biaryl compounds and other substituted aromatic systems due to its mild reaction conditions and high functional group tolerance. mdpi.commdpi.com

In the case of polyhalogenated pyrroles, such as 1H-Pyrrole, 2,3,5-tribromo-, the Suzuki-Miyaura reaction can be performed site-selectively. nih.govresearchgate.net The regioselectivity of the coupling is influenced by both steric and electronic factors. researchgate.netclockss.org For 2,3,5-tribromo-N-methylpyrrole, the first Suzuki-Miyaura coupling occurs preferentially at the C-5 position, which is sterically more accessible than the C-2 position. researchgate.net The second coupling then takes place at the C-2 position, which is more electron-deficient than the C-3 position. researchgate.net This predictable selectivity allows for the sequential and controlled introduction of different aryl groups onto the pyrrole ring. clockss.orgresearchgate.net

The choice of catalyst, ligands, and reaction conditions can also be tuned to control the site-selectivity. nih.govincatt.nl For example, the use of specific sulfonated phosphine ligands in combination with different alkali metal carbonate bases has been shown to direct the coupling to specific positions on di- and tri-halogenated arenes. incatt.nl

Table 1: Site-Selectivity in Suzuki-Miyaura Reactions of Brominated Pyrroles

| Substrate | Position of First Coupling | Position of Second Coupling | Key Influencing Factors |

| 2,3,5-Tribromo-N-methylpyrrole | C-5 | C-2 | Steric hindrance and electronic effects researchgate.net |

| Methyl 3,4,5-tribromopyrrole-2-carboxylate | C-5 | - | Electronic effects of the ester group nih.gov |

| 4,5-Dibromo-2-nitropyrrole | C-5 | - | Electronic effects of the nitro group researchgate.net |

Mechanistic Investigations of Bromopyrrole Transformations

Understanding the mechanisms of reactions involving bromopyrroles is crucial for controlling their outcomes and designing new synthetic strategies. mdpi.comacs.org For instance, in the context of natural product synthesis, mechanistic studies of the Heck reaction have been conducted to optimize the formation of complex bicyclic frameworks. thieme-connect.com These investigations often involve comparing different catalytic systems and reaction conditions to elucidate the key steps of the catalytic cycle. thieme-connect.com

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to probe reaction mechanisms. escholarship.org For example, DFT studies have been employed to understand the site-selectivity in Suzuki-Miyaura couplings by calculating the activation barriers for oxidative addition at different carbon-halogen bonds. nih.gov These computational approaches, combined with experimental observations, provide a detailed picture of the factors governing the reactivity of bromopyrroles.

Enzymatic Dehalogenation Processes and Biomimetic Transformations

In nature, halogenated organic compounds are often biosynthesized and metabolized by specific enzymes. acs.orgnih.gov The study of these enzymatic processes can provide inspiration for the development of novel and environmentally benign chemical transformations. researchgate.net

Catalytic Activity of Reductive Debrominase Bmp8

A notable example of enzymatic dehalogenation is the reaction catalyzed by the reductive debrominase Bmp8. nih.govnih.gov This enzyme is involved in the biosynthesis of the marine antibiotic pentabromopseudilin. acs.orgnih.gov Bmp8 catalyzes the reductive debromination of 2,3,4,5-tetrabromopyrrole to produce 2,3,4-tribromopyrrole. nih.govnih.gov This is a crucial step that unmasks the C-2 position for a subsequent oxidative coupling reaction. nih.gov

The catalytic mechanism of Bmp8 involves a redox thiol mechanism, utilizing a CXXC motif with two key cysteine residues, Cys82 and Cys85. nih.govnih.gov The proposed mechanism involves the protonation of the pyrrole ring, followed by an E1-type elimination of the C-2 bromine, which is attacked by the thiolate of Cys85. nih.gov This forms a cysteinyl bromide intermediate, which is then resolved to release bromide and form a disulfide bond between Cys82 and Cys85. nih.gov This enzymatic dehalogenation strategy shares similarities with the mechanism of human thyroid deiodinases. nih.gov The study of Bmp8 and its homologues provides insights into the natural degradation of brominated pyrroles and suggests potential applications in bioremediation. nih.govresearchgate.net

Reactions with Oxidizing Agents and Photochemical Studies

1H-Pyrrole, 2,3,5-tribromo- has been identified as a disinfection byproduct in drinking water, resulting from the reaction of naturally occurring pyrrole precursors with oxidizing disinfectants like chlorine and chlorine dioxide. csic.esresearchgate.netacs.orggnest.org Studies have shown that the formation of 2,3,5-tribromopyrrole is particularly noted in bromide-rich waters treated with a combination of these disinfectants. csic.esgnest.org The compound has demonstrated significant cytotoxicity and genotoxicity in mammalian cells. acs.orgrsc.orgaau.dk

The reaction of the parent pyrrole ring with ozone has been investigated, yielding products such as maleimide (B117702) and formate. rsc.orgaau.dk While specific mechanistic studies on the ozonation of 2,3,5-tribromopyrrole are not extensively detailed, the reactivity of the pyrrole core suggests susceptibility to oxidative cleavage. Furthermore, it has been observed that increasing the dose of chlorine can lead to the decomposition of the 2,3,5-tribromopyrrole ring structure.

Photochemical studies on 2,3,5-tribromopyrrole are not widely documented in the reviewed literature. However, the general principles of organic photochemistry suggest that, like other unsaturated heterocyclic compounds, it may undergo photodissociation or photochemical cyclization reactions upon absorption of ultraviolet light. libretexts.org The presence of bromine atoms could also influence its photochemical behavior, potentially leading to radical formation through carbon-bromine bond cleavage.

Table 1: Reactivity of Pyrrole Derivatives with Oxidizing Agents

| Pyrrole Derivative | Oxidizing Agent | Observed Products/Outcome | Reference |

|---|---|---|---|

| Pyrrole | Ozone (O₃) | Maleimide, Formate | rsc.orgaau.dk |

| 2,3,5-tribromopyrrole | Chlorine (Cl₂) | Decomposition at high doses | --- |

| Pyrrole Precursors | Chlorine (Cl₂), Chlorine Dioxide (ClO₂) | 2,3,5-tribromopyrrole | csic.esresearchgate.netacs.org |

Derivatization Towards Complex Molecular Architectures and Bioactive Scaffolds

1H-Pyrrole, 2,3,5-tribromo- and its N-substituted derivatives serve as valuable precursors for the synthesis of complex molecular architectures and bioactive scaffolds. ontosight.ai The bromine atoms provide reactive handles for various cross-coupling and functionalization reactions.

Polybrominated pyrroles have been utilized in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce aryl and other substituents. worktribe.comresearchgate.net For instance, the Heck-Matsuda reaction, which uses arenediazonium salts, has been employed to synthesize arylpyrrole derivatives from pyrrole precursors. researchgate.netwikipedia.org These reactions allow for the construction of di- and triarylsubstituted pyrroles by sequential and regioselective cross-coupling. researchgate.net

Metal-halogen exchange reactions are another key strategy for the derivatization of tribromopyrroles. wikipedia.org The use of organolithium reagents can selectively replace a bromine atom, allowing for the introduction of other functional groups. worktribe.com This method has been applied in the synthesis of multi-substituted fluoropyrroles from polybrominated pyrrole precursors. worktribe.com The regioselectivity of these reactions is often influenced by the substituent on the pyrrole nitrogen.

Furthermore, 2,3,5-tribromopyrrole is a known marine natural product and a key intermediate in the biosynthesis of more complex and often bioactive marine alkaloids. nih.govescholarship.orgmdpi.com Many of these alkaloids, isolated from marine sponges of the genus Agelas, feature a brominated pyrrole core. mdpi.com The derivatization of the basic tribromopyrrole scaffold leads to a wide diversity of structures with interesting biological activities. For example, Sonogashira reactions have been used to synthesize novel alkynylated pyrroles from N-methyltetrabromopyrrole, demonstrating the potential to build complex structures from polyhalogenated pyrrole starting materials. sorbonne-universite.fr

Table 2: Examples of Derivatization Reactions of Brominated Pyrroles

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-substituted polybromopyrroles | Suzuki, Sonogashira, Heck, Stille | Pd catalyst, various coupling partners | Poly-substituted pyrroles | worktribe.comresearchgate.net |

| N-TIPS-2,3,4-tribromopyrrole | Metal-halogen exchange | n-BuLi, electrophile | 2-substituted-3,4-dibromopyrrole | worktribe.com |

| N-methyltetrabromopyrrole | Sonogashira coupling | Alkynes, Pd/Cu catalyst | Alkynyl-substituted tribromopyrroles | sorbonne-universite.fr |

| Tribromopyrrole derivatives | Heck-Matsuda arylation | Arenediazonium salts, Pd catalyst | Arylpyrrole derivatives | researchgate.netwikipedia.org |

Advanced Spectroscopic and Structural Characterization of 1h Pyrrole, 2,3,5 Tribromo Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For derivatives of 1H-Pyrrole, 2,3,5-tribromo-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to establish the carbon skeleton and the substitution pattern of the pyrrole (B145914) ring.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In derivatives of 2,3,5-tribromopyrrole, the chemical shifts and coupling constants are indicative of the substituent effects on the pyrrole ring.

For instance, in a study identifying 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol, the ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a downfield resonance for the C-2 carbon at δC 131.1. mdpi.com This, along with the requirement for three bromine atoms, helped to establish the tetrasubstituted nature of the pyrrole ring. mdpi.com The chemical shifts of the pyrrole ring carbons are significantly influenced by the electronegativity and position of the bromine substituents. Generally, carbon atoms directly bonded to bromine exhibit shifts in the range of approximately 95 to 115 ppm.

The ¹H NMR spectrum of the parent 1H-pyrrole shows signals for the α-protons (H2/H5) at around 6.7 ppm and the β-protons (H3/H4) at approximately 6.2 ppm. chemicalbook.com In 2,3,5-tribromopyrrole, the remaining proton at the C-4 position would be expected to appear as a singlet, with its chemical shift influenced by the surrounding bromine atoms. For example, the ¹H NMR spectrum of 2,3,4-tribromopyrrole in acetone (B3395972) shows a single proton in the aromatic region at a chemical shift of δ 7.39 (C-5-H). scispace.com

Table 1: Representative ¹³C NMR Chemical Shifts for a 2,3,5-Tribromopyrrole Derivative

| Carbon Atom | Chemical Shift (δC, ppm) |

|---|---|

| C-2 | 131.1 |

| C-3 | 97.8 |

| C-4 | 111.4 |

| C-5 | 102.5 |

Data obtained for 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol in CDCl₃. mdpi.com

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) technique, are crucial for assembling the molecular structure by identifying long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful in highly substituted systems like tribromopyrroles where proton-proton coupling information may be limited.

In the structural elucidation of 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol, HMBC correlations were key. mdpi.com For example, a weak correlation was observed between the methylene (B1212753) protons (H-6) of the benzyl (B1604629) group and the C-2 carbon of the pyrrole ring, confirming the attachment point of the substituent. mdpi.com Furthermore, HMBC correlations from these methylene protons to both C-2 (δC 131.1) and C-3 (δC 97.8) helped to definitively place the substituents on the pyrrole ring. mdpi.com The absence of certain correlations can be just as informative, helping to rule out alternative isomeric structures.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

The presence of bromine atoms, with their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive appearance of the molecular ion peak and fragment ions in the mass spectrum, facilitating the identification of brominated compounds. msu.edu For 1H-Pyrrole, 2,3,5-tribromo-, the molecular ion region will exhibit a characteristic cluster of peaks due to the three bromine atoms.

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. It has been instrumental in the identification of 2,3,5-tribromopyrrole as a disinfection byproduct in drinking water. nih.gov In such analyses, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum provides a molecular fingerprint of the compound. The identification of 2,3,5-tribromopyrrole has been confirmed through the analysis of authentic standards using GC/MS. nih.gov

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For pyrrole derivatives, fragmentation may involve the loss of bromine atoms, the pyrrole ring itself, or parts of any substituents.

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) is a highly sensitive and selective technique that is particularly useful for the analysis of less volatile or thermally labile compounds in complex matrices. This method has been employed for the detection of pyrrole-2,3,5-tricarboxylic acid (PTCA), a related compound, in hair samples. nih.gov

In LC-HRMS/MS, the liquid chromatograph separates the compounds, which are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects the precursor ion (e.g., the molecular ion of the tribromopyrrole derivative), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process provides a high degree of certainty in the identification of the compound. For 1H-Pyrrole, 2,3,5-tribromo- derivatives, this technique would allow for the accurate determination of the molecular formula through high-resolution mass measurement and the confirmation of the structure through the specific fragmentation pattern (MS/MS spectrum).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of a 1H-Pyrrole, 2,3,5-tribromo- derivative would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: A characteristic absorption band for the N-H bond in the pyrrole ring is typically observed in the region of 3400-3200 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

C=C and C-C Stretch: The stretching vibrations of the carbon-carbon bonds within the pyrrole ring would be expected in the fingerprint region (approximately 1600-1400 cm⁻¹).

C-Br Stretch: The carbon-bromine bond vibrations typically occur in the lower frequency region of the spectrum, often below 700 cm⁻¹.

The analysis of the FTIR spectrum provides complementary information to NMR and MS data, confirming the presence of the key functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular conformation and intermolecular interactions in the solid state. mdpi.com For derivatives of 1H-Pyrrole, this method reveals how substituents on the pyrrole ring influence the molecule's shape and its packing within the crystal lattice.

A key example is the structural analysis of Ethyl (3,4,5-tribromo-1H-pyrrole-2-carboxamido)acetate, a derivative synthesized from 3,4,5-tribromo-2-trichloroacetylpyrrole. researchgate.net X-ray diffraction analysis of this compound provides detailed information on its solid-state structure. The study reveals that in the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form centrosymmetric dimers. researchgate.net This dimerization is a common motif in the crystal structures of pyrrole derivatives containing amide functionalities. iucr.org

The crystal structure was determined at 293 K and solved by direct methods. researchgate.net The key crystallographic data for Ethyl (3,4,5-tribromo-1H-pyrrole-2-carboxamido)acetate are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl (3,4,5-tribromo-1H-pyrrole-2-carboxamido)acetate. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉Br₃N₂O₃ |

| Formula Weight | 432.91 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8767 (13) |

| b (Å) | 9.2500 (13) |

| c (Å) | 9.4370 (13) |

| α (°) | 71.890 (2) |

| β (°) | 81.658 (2) |

| γ (°) | 76.166 (2) |

| Volume (ų) | 711.69 (18) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 2.205 |

| Absorption Coefficient (mm⁻¹) | 8.35 |

| Reflections Collected | 4873 |

This structural information is fundamental, as the solid-state conformation can significantly affect a compound's physical properties and biological activity. The formation of hydrogen-bonded dimers illustrates a key supramolecular interaction that governs the crystal packing of this tribromopyrrole derivative. researchgate.net

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are indispensable tools for the separation, purification, and quantitative analysis of brominated pyrroles from complex mixtures, such as reaction products or natural extracts. nih.govscispace.com These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation. For derivatives of 1H-Pyrrole, 2,3,5-tribromo-, techniques like High-Performance Liquid Chromatography (HPLC) are particularly powerful. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of nonvolatile compounds like tribromopyrrole derivatives. epa.gov The method's high resolution and sensitivity make it suitable for both identifying impurities and quantifying the concentration of the target compound.

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. In the analysis of tribromopyrroles, C18 (octadecylsilane) or cyano-based columns are frequently utilized. nih.govscispace.com

A specific HPLC method was developed to monitor the enzymatic conversion of 2,3,4,5-tetrabromopyrrole to a tribromopyrrole product. nih.gov This method allows for the quantitative analysis of both the substrate and the product. The separation was achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is typically performed using a UV detector, with wavelengths of 220 nm or 235 nm being effective for these compounds. nih.govscispace.com

Similarly, an HPLC method was established for the analysis of 2,3,4-tribromopyrrole (2,3,4-TBP) and its sodium sulfamate (B1201201) salt found in the hemichordate Saccoglossus kowalevskii. scispace.com This method used a cyano column and a gradient of acetonitrile in aqueous acetic acid to separate the compounds of interest from crude extracts. scispace.com These examples demonstrate the adaptability of HPLC for the robust analysis and purification of tribromopyrrole isomers and their derivatives in various matrices.

Table 2: Example HPLC Conditions for Tribromopyrrole Analysis. nih.govscispace.com

| Parameter | Method 1 (Enzymatic Assay) nih.gov | Method 2 (Natural Extract) scispace.com |

|---|---|---|

| Analyte | Tribromopyrrole | 2,3,4-Tribromopyrrole |

| Column | Phenomenex Luna 5µm C18(2) 100Å, 150 x 4.6mm | Rainin Dynamax Lichrosorb cyano (CN), 5 µm, 25 cm x 0.45 cm |

| Mobile Phase A | HPLC grade water + 0.1% TFA | 0.1% Acetic Acid (HOAc) in water |

| Mobile Phase B | HPLC grade acetonitrile + 0.1% TFA | Acetonitrile (ACN) |

| Gradient | 52% B for 20 min, then gradient to 95% B | Gradient from 10% to 60% ACN |

| Detection | UV at 220 nm | UV at 235 nm |

These detailed chromatographic methods are essential for ensuring the purity of 1H-Pyrrole, 2,3,5-tribromo- and its derivatives for further structural and functional studies, as well as for accurate quantification in analytical applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-Pyrrole, 2,3,5-tribromo- |

| 2,3,4,5-Tetrabromopyrrole |

| 2,3,4-Tribromopyrrole (2,3,4-TBP) |

| Ethyl (3,4,5-tribromo-1H-pyrrole-2-carboxamido)acetate |

| 3,4,5-Tribromo-2-trichloroacetylpyrrole |

| Methyl 2-(4,5-dibromo-1H-pyrrole-2-carboxamido)propionate |

| 1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA) |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Acetic Acid |

Theoretical and Computational Studies of 1h Pyrrole, 2,3,5 Tribromo

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a leading methodology for the simulation and modeling of chemical systems. unige.ch It is a theory of electronic structure based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com This approach allows for the calculation of a vast range of molecular properties with a favorable balance of accuracy and computational cost. unige.chresearchgate.net

The parent pyrrole (B145914) ring is an aromatic heterocycle with a sextet of six π electrons, making it electron-rich. mdpi.com The introduction of three electron-withdrawing bromine atoms in the 2, 3, and 5 positions is expected to significantly modulate this electronic structure. DFT calculations are ideally suited to quantify these effects. Using specific functionals, such as B3PW91 or B3LYP, and appropriate basis sets, researchers can compute various properties. researchgate.netfu-berlin.de All-electron DFT within a hybrid approach, like the Becke three-parameter method, is a common choice for such studies. researchgate.net

Key properties determined through DFT include:

Molecular Geometry: Optimization of the molecule's structure to find the lowest energy conformation.

Electronic Energies: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. fu-berlin.de

Charge Distribution: Analysis of how electron density is distributed across the molecule, highlighting the electrophilic or nucleophilic nature of different sites.

Thermodynamic Data: Calculation of total and formation energies, which refer to the formation of the molecule from its constituent atoms or elements in their standard states, respectively. fu-berlin.de

| Calculated Property | Description | Example Value (for related systems) | Computational Method |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -3.50 eV | B3PW91 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -0.30 eV | B3PW91 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3.20 eV | B3PW91 |

| Electron Affinity | Energy change when an electron is added; can be positive or negative. | > 0 (for longer oligomers) | B3PW91 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, including the structures of intermediates and transition states. nih.govacs.org This process involves calculating the Gibbs free energy of the species along a defined reaction coordinate. nih.govmdpi.com

Derivatives of brominated pyrroles, such as methyl 3,4,5-tribromopyrrole-2-carboxylate, are known to participate in important chemical transformations like Suzuki cross-coupling reactions. researchgate.net A computational study of such a reaction would involve several key steps:

Reactant and Product Optimization: Determining the stable geometries of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path. This structure represents the activation barrier for the reaction. mdpi.com The O–C–C–C dihedral angle, for example, can dictate product distribution by influencing the conformation of an intermediate. acs.org

Intermediate Identification: Finding any local energy minima along the reaction pathway, which correspond to short-lived intermediate species. nih.gov

Energy Profile Construction: Plotting the energy of the system versus the reaction coordinate to visualize the entire pathway, including activation energies for each step.

The table below provides a hypothetical, illustrative energy profile for a generic reaction step involving a brominated pyrrole, based on methodologies seen in computational studies of other heterocyclic systems. nih.govmdpi.com

| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial stable starting materials. | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step (e.g., oxidative addition). | +22.5 |

| Intermediate | A meta-stable species formed after the first step. | +5.0 |

| Transition State 2 (TS2) | Energy barrier for the second step (e.g., reductive elimination). | +18.0 |

| Products | Final stable chemical products. | -15.0 |

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a central concept in medicinal chemistry and materials science that aims to understand how the chemical structure of a compound influences its activity. nih.gov Computational approaches have become a mainstay for exploring SAR, often complementing and guiding synthetic efforts. nih.govnih.gov

For halogenated pyrroles, computational SAR can elucidate the features responsible for biological activity. For instance, a study on 2,4-dichloro-6-(3,4,5-tribromo-1H-pyrrole-2-yl)phenol, a close analog, used X-ray crystallography and molecular modeling to understand its inhibition of the myosin motor domain. acs.org Such studies often employ molecular docking simulations, where the compound is computationally "placed" into the binding site of a target protein to predict its binding mode and affinity. acs.org This can reveal crucial intermolecular interactions, such as hydrogen or halogen bonds, that are essential for activity.

A computational SAR study typically involves:

Generating a series of related virtual compounds.

Calculating various molecular descriptors (e.g., steric, electronic, lipophilic properties).

Using these descriptors to build a predictive model, often a Quantitative Structure-Activity Relationship (QSAR) model, that correlates the structural features with observed activity. nih.gov

The following interactive table illustrates the types of data that might be generated in a computational SAR study of hypothetical 1H-Pyrrole, 2,3,5-tribromo- derivatives against a protein target.

| Compound Derivative | Key Structural Feature | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|

| Parent (2,3,5-tribromo) | Three Bromine atoms | 3.8 | -8.5 | 50 |

| N-Methyl derivative | N-alkylation | 4.1 | -8.2 | 80 |

| 5-chloro analog | Br at C5 replaced by Cl | 3.4 | -7.9 | 120 |

| N-benzoyl derivative | N-acylation | 4.5 | -9.1 | 25 |

Such analyses can reveal that specific substitutions, like N-acylation, may be crucial for enhancing inhibitory potency against a particular enzyme target. nih.gov

Environmental Occurrence and Biogeochemical Transformation of 1h Pyrrole, 2,3,5 Tribromo

Formation as Disinfection Byproducts (DBPs) in Water Treatment Systems.nih.govacs.orggnest.org

The compound 1H-Pyrrole, 2,3,5-tribromo-, has been identified as a disinfection byproduct (DBP) in drinking water, a discovery that marked the first instance of a halogenated pyrrole (B145914) being reported as such. nih.govacs.orggnest.org Its formation is particularly noted in water sources with high concentrations of bromide that undergo specific disinfection protocols. nih.govacs.orgepa.gov Studies have detected this compound in finished drinking water from treatment plants that utilize pre-chlorination followed by disinfection with agents like combined chlorine dioxide-chlorine or chlorine dioxide-chloramine. gnest.orgpageplace.de It is also considered an emerging pollutant of concern due to its formation during sewage treatment processes that involve both chlorine and seawater. nih.gov

Precursor Characterization and Influence of Natural Organic Matter (NOM).nih.govacs.org

The formation of 2,3,5-tribromopyrrole is intrinsically linked to the presence of specific organic precursors in the source water, primarily components of Natural Organic Matter (NOM). nih.govacs.org Laboratory investigations have been conducted to determine the contribution of different fractions of NOM to the formation of various DBPs. nih.govacs.orgresearchgate.net

Research has demonstrated that while the fulvic acid fraction of NOM is a significant precursor for the formation of trihalomethanes (THMs), haloacetic acids (HAAs), and aldehydes, the humic acid fraction is the primary precursor for the production of 2,3,5-tribromopyrrole. nih.govacs.orgpageplace.deresearchgate.net This specificity suggests that the chemical structure of humic substances contains the necessary pyrrole-like moieties that react with disinfectants to form this particular DBP. pageplace.de The characterization of NOM is crucial for predicting the potential for DBP formation, with parameters like the ratio of UV absorbance at different wavelengths (A253/A203) serving as potential indicators. nih.gov

Table 1: Influence of Natural Organic Matter (NOM) Fractions on DBP Formation

| DBP Class | Primary NOM Precursor Fraction |

|---|---|

| 1H-Pyrrole, 2,3,5-tribromo- | Humic Acid nih.govacs.orgpageplace.de |

| Trihalomethanes (THMs) | Fulvic Acid nih.govacs.org |

| Haloacetic Acids (HAAs) | Fulvic Acid / Hydrophilic Fraction nih.govacs.orgnih.gov |

| Aldehydes | Fulvic Acid nih.govacs.org |

Impact of Disinfection Agents (Chlorine, Chlorine Dioxide) and Conditions (pH, Bromide Concentration).nih.govacs.orgnih.gov

The choice of disinfectant and the specific chemical conditions of the water play a critical role in the formation of 2,3,5-tribromopyrrole. Its presence has been documented in comprehensive studies of DBPs formed from the treatment of high-bromide waters (around 2 mg/L) with chlorine or chlorine dioxide, especially when used in combination with chlorine and chloramines. nih.govacs.org

Elevated bromide levels in the source water lead to a significant shift in the speciation of DBPs, favoring the formation of bromine-containing compounds. nih.govacs.org In such conditions, hypobromous acid (HOBr), a more potent halogenating agent than hypochlorous acid, is formed, which then reacts with organic precursors. ibimapublishing.com Most bromine-containing DBPs, including 2,3,5-tribromopyrrole, are primarily formed during the pre-chlorination stage of water treatment rather than by the action of chlorine dioxide itself. nih.govacs.org

The pH of the water is another critical factor influencing DBP formation. While higher pH levels (e.g., 9.0–10.0) generally favor the formation of THMs, lower pH can enhance the formation of other DBPs like haloacetonitriles. nih.govnih.gov Although the specific pH dependency for 2,3,5-tribromopyrrole formation is not detailed as extensively, the reactivity of disinfectants and the speciation of both the disinfectant and the precursor molecules are known to be pH-sensitive. nih.govibimapublishing.comwho.int

Biosynthetic Pathways and Natural Occurrence in Marine Organisms.nih.govscispace.combenthamdirect.com

Beyond its anthropogenic origin in water treatment, 1H-Pyrrole, 2,3,5-tribromo- and related bromopyrroles are naturally synthesized by a variety of marine organisms. nih.govscispace.combenthamdirect.com These compounds are part of a large family of over 5,000 known organohalogen metabolites produced biogenically, with brominated and chlorinated compounds being predominant. nih.govresearchgate.net Marine sponges, in particular, are prolific producers of these secondary metabolites, with over 140 different bromopyrrole alkaloids having been isolated. nih.govbenthamdirect.comresearchgate.net

Microbial Production of Halogenated Pyrrole Metabolites.scispace.compnas.orgfrontiersin.org

The biosynthesis of halogenated pyrroles in the marine environment is often carried out by microbes, including bacteria associated with other organisms like sponges. scispace.compnas.orgjst.go.jp Marine bacteria from the genus Pseudoalteromonas have been identified as producers of polybrominated aromatic compounds, including bromopyrroles. scispace.compnas.org

The biosynthetic pathway for many halopyrrole natural products begins with the amino acid L-proline. pnas.org A conserved mechanism involves the loading of a proline-derived pyrrolyl group onto a carrier protein, which is then halogenated by a flavin-dependent halogenase enzyme. pnas.orgfrontiersin.org Subsequent enzymatic steps can lead to a variety of mono-, di-, and polyhalogenated pyrrole compounds. pnas.org For instance, the biosynthesis of tetrabromopyrrole (B1229813), a related compound, involves a uniquely adapted halogenase-thioesterase enzyme pair that catalyzes an extensive series of halogenations on the pyrrole ring. pnas.org This demonstrates the existence of specific and efficient enzymatic machinery in marine bacteria for the production of highly brominated pyrroles. scispace.compnas.org

Ecological Roles of Naturally Occurring Bromopyrroles.researchgate.netjst.go.jpint-res.com

The bromopyrrole alkaloids produced by marine organisms are not merely metabolic curiosities; they serve significant ecological functions. researchgate.netjst.go.jp One of their primary roles is as a chemical defense mechanism. jst.go.jpint-res.comkoreascience.kr

Sponges of the genus Agelas, for example, use bromopyrrole alkaloids to deter predation by fish. jst.go.jpint-res.com These compounds have been shown to be effective antifeedants. benthamdirect.comint-res.com Additionally, bromopyrrole alkaloids exhibit anti-biofilm activity, which is crucial for sessile marine invertebrates like sponges that must prevent fouling and infection by waterborne bacteria. benthamdirect.comresearchgate.netnih.gov Compounds like oroidin (B1234803) and its analogs have been studied for their ability to inhibit biofilm formation, suggesting they play a role in regulating the microbial communities on the sponge's surface. nih.gov Some bromopyrroles also act as chemical cues; for example, tetrabromopyrrole produced by Pseudoalteromonas bacteria can induce larval settlement in certain coral species. nih.govpnas.org

Environmental Fate and Abiotic/Biotic Transformation Pathways in Aquatic Environments.nih.govresearchgate.net

As a compound originating from both anthropogenic and natural sources, understanding the environmental fate of 1H-Pyrrole, 2,3,5-tribromo- is important. It is considered an emerging environmental pollutant due to its persistence and potential toxicity. nih.gov Its presence in treated wastewater effluents means it can be introduced into aquatic environments. nih.gov

Information on the specific degradation pathways of 2,3,5-tribromopyrrole is limited, but studies on related compounds and environmental processes provide some insight. Biotransformation, the process by which organic compounds are chemically altered by organisms, is a key degradation pathway for many pollutants. researchgate.netnih.gov Research on marine sediments has indicated that anaerobic bacteria are capable of transforming brominated pyrroles. researchgate.net Specifically, enrichment cultures from marine sediments surrounding a tribromopyrrole-producing hemichordate were shown to dehalogenate other organohalogen compounds, suggesting a potential for microbial degradation of bromopyrroles in anoxic environments. researchgate.net Abiotic processes, such as photolysis and hydrolysis, can also contribute to the breakdown of persistent organic pollutants, although their specific role in the transformation of 2,3,5-tribromopyrrole requires further investigation. nih.govosti.gov The persistence of such halogenated compounds in the environment raises concerns about their potential to bioaccumulate in the food chain. nih.gov

Mechanistic Insights into Biological Interactions of 1h Pyrrole, 2,3,5 Tribromo and Analogs

Modulation of Intracellular Calcium Dynamics at the Molecular Level

Brominated pyrrole (B145914) alkaloids have been shown to interfere with cellular calcium homeostasis, a fundamental process for cellular signaling and function. nih.govcore.ac.uk This interaction appears to be a key component of their biological activity, including potential neurotoxic effects and their role as feeding deterrents in their natural marine environment. nih.govcore.ac.uk

Research indicates that brominated pyrrole alkaloids from Agelas sponges can reduce voltage-dependent calcium elevation in neuroendocrine PC12 cells. nih.govnih.gov This effect is linked to their interaction with calcium channels. nih.govcore.ac.uk Specifically, studies have identified halogenated pyrroles as modulators of mammalian ryanodine (B192298) receptors (RyRs), which are critical channels for releasing calcium from intracellular stores like the endoplasmic reticulum. nih.govd-nb.info The modulation of RyRs can lead to disruptions in calcium homeostasis. nih.gov For instance, the activation of ryanodine receptors can cause chronic leakage of Ca2+ from the endoplasmic reticulum, altering cellular calcium signaling. nih.gov While direct interaction with Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) by 1H-Pyrrole, 2,3,5-tribromo- is not explicitly detailed in the reviewed literature, the profound impact of its analogs on Ca2+ dynamics points towards a complex interplay with the machinery regulating intracellular calcium.

The structure of the bromopyrrole alkaloid plays a significant role in its ability to modulate calcium channels. Key structural features for this activity include a lipophilic component, such as the dibromopyrrole moiety, and a hydrophilic part, like an amino-imidazole core. core.ac.uknih.gov The lipophilic section is thought to facilitate membrane solubility, while the hydrophilic region may interact with the calcium channel itself. core.ac.uknih.gov Furthermore, the degree of bromination on the pyrrole ring is a critical factor influencing potency. nih.govcore.ac.uk

The following table summarizes the effects of various bromopyrrole alkaloids on depolarization-induced calcium elevation in PC12 cells, highlighting the structure-activity relationships.

| Compound Name | Effect on Voltage-Dependent Calcium Entry | Half-Maximal Concentration (IC50) | Reference |

| Dibromosceptrin (B220819) | Reduction of Ca2+ elevation | 2.8 µM | nih.gov |

| Sceptrin | Reduction of Ca2+ elevation | 67.5 µM | nih.gov |

| Oroidin (B1234803) | Reduction of Ca2+ elevation | 75.8 µM | nih.gov |

| 4,5-Dibromopyrrole-2-carboxylic acid | Reduction of Ca2+ elevation (at >30 µM) | Not eliminated up to 1 mM | nih.gov |

| 4-Bromopyrrole-2-carboxylic acid | No activity | Not applicable | nih.gov |

| Pyrrole-2-carboxylic acid | No activity | Not applicable | nih.gov |

| Massadine | Reduction of Ca2+ elevation | 5.32 µM | nih.gov |

| Stylissadine A | Reduction of Ca2+ elevation | 4.48 µM | nih.gov |

| Stylissadine B | Reduction of Ca2+ elevation | 4.6 µM | nih.gov |

| Tetrabromostyloguanidine | Reduction of Ca2+ elevation | 15.6 µM | nih.gov |

| Stevensine | No or minor effect at 100 µM | Not applicable | core.ac.uknih.gov |

| Cyclooroidin | No or minor effect at 100 µM | Not applicable | core.ac.uknih.gov |

Enzymatic Activity and Substrate Specificity in Biological Systems

The marine environment is a rich source of halogenated natural products, and the biosynthesis and degradation of these compounds involve unique enzymatic pathways. acs.orgnih.gov Dehalogenating enzymes, in particular, are gaining attention for their role in the metabolism of these compounds within their native ecosystems. nih.gov

The biosynthesis of some highly brominated marine natural products involves enzymatic dehalogenation as a key step. For example, the biosynthesis of pentabromopseudilin, a compound containing a tribromo-pyrrole moiety, is controlled by an unusual debrominase named Bmp8. acs.org This enzyme catalyzes the reductive dehalogenation of 2,3,4,5-tetrabromopyrrole, specifically removing the bromine atom at the C-2 position to enable a subsequent coupling reaction. acs.org This represents a rare example of a dehalogenating enzyme identified within a natural product biosynthetic pathway. acs.org

Furthermore, microorganisms associated with marine sponges, which are prolific producers of brominated alkaloids, possess the machinery for dehalogenation. nih.govresearchgate.net The bacterium Desulfoluna spongiiphila, isolated from the marine sponge Aplysina aerophoba, can use brominated phenols as electron acceptors for respiration. nih.gov Its genome contains three putative reductive dehalogenase (rdhA) genes, and the transcription of one of these genes is significantly increased during the metabolism of 2,6-dibromophenol (B46663) and sponge extracts. nih.gov This suggests that symbiotic bacteria may play a crucial role in a biogeochemical halogen cycle within the sponge environment, metabolizing the brominated compounds produced by the host. nih.govresearchgate.net These findings indicate that specific enzymes in marine bacteria are capable of acting on brominated aromatic substrates, including pyrroles and phenols.

The table below lists enzymes implicated in the dehalogenation of brominated aromatic compounds from marine environments.

| Enzyme/Gene | Organism | Substrate(s) | Mechanism | Reference |

| Bmp8 | Marine bacterium (Pseudoalteromonas sp.) | 2,3,4,5-Tetrabromopyrrole | Reductive dehalogenation (debromination at C-2) | acs.org |

| Reductive Dehalogenase (rdhA) | Desulfoluna spongiiphila (sponge-associated bacterium) | Brominated phenols (e.g., 2,6-dibromophenol), Sponge extracts | Organohalide respiration | nih.gov |

Molecular Basis of Bioactivity in Natural Product Contexts

The potent bioactivities of bromopyrrole alkaloids isolated from marine sponges are intrinsically linked to their chemical structures. nih.govrsc.org These natural products, including derivatives of 1H-Pyrrole, 2,3,5-tribromo-, have been extensively studied to establish structure-activity relationships. nih.govacs.org

The pyrrole-imidazole alkaloids, a major class of these compounds, derive their bioactivity from the combination and specific arrangement of their structural units. rsc.org The biogenetic precursor, oroidin, serves as a foundational skeleton for a vast array of more complex structures formed through cyclization, oxidation, and dimerization. rsc.org

A critical factor for the bioactivity of these alkaloids is the degree of bromination on the pyrrole ring. nih.govcore.ac.uk Studies comparing the effects of various analogs on cellular calcium elevation demonstrate that increased bromination often leads to higher potency. nih.gov For example, dibromosceptrin is significantly more potent than its less brominated counterpart, sceptrin. nih.gov Similarly, the activity of 4,5-dibromopyrrole-2-carboxylic acid compared to the inactivity of 4-bromopyrrole-2-carboxylic acid underscores the importance of multiple bromine substituents. nih.gov

In broader contexts, the tribromopyrrole motif is part of highly active natural products. Pentabromopseudilin, a potent antibiotic, is a hybrid compound containing a 2,4-dibromophenol (B41371) coupled to a 3,4,5-tribromo-1H-pyrrole moiety. acs.orgwikipedia.org Its significant activity against various bacteria highlights the contribution of the highly halogenated pyrrole structure to its biological function. wikipedia.org

Future Research Trajectories and Emerging Applications of 1h Pyrrole, 2,3,5 Tribromo

Development of Innovative Synthetic Methodologies for Site-Selective Functionalization

The three bromine substituents on the pyrrole (B145914) ring of 1H-Pyrrole, 2,3,5-tribromo- possess differential reactivity, making the development of site-selective functionalization methods a primary research goal. Such methodologies are crucial for harnessing this compound as a scaffold to build more complex, value-added molecules for applications in materials science and pharmaceuticals. ontosight.ai

Research has shown that the reactivity of the bromine atoms in cross-coupling reactions is not uniform. Computational and experimental studies indicate a general order of reactivity, with the C5 position being the most susceptible to substitution, followed by the C2 and then the C3 position. scispace.comnih.gov This inherent selectivity provides a powerful tool for chemists.

Future work will likely focus on refining and expanding the toolkit for these selective transformations. Key areas of investigation include:

Orthogonal Coupling Strategies: Developing conditions that allow for the sequential and controlled functionalization of each C-Br bond with different chemical moieties.

Expanding Reaction Scope: Moving beyond the well-documented Suzuki-Miyaura coupling to explore other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination at specific positions.

Direct C-H Functionalization: Investigating the possibility of activating and functionalizing the remaining C-H bond at the C4 position, which would provide access to fully substituted pyrroles.

A significant body of work has already demonstrated the feasibility of selective functionalization. For instance, studies on related polybrominated pyrroles, such as methyl 3,4,5-tribromopyrrole-2-carboxylate, have successfully achieved monosubstitution at the C5-position using palladium catalysis. nih.govresearchgate.netclockss.org These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, with a phosphine (B1218219) ligand to yield the desired 5-substituted products. researchgate.netclockss.org

Table 1: Examples of Site-Selective Functionalization of Brominated Pyrroles

| Pyrrole Substrate | Reaction Type | Position of Functionalization | Catalyst System | Yield (%) | Reference(s) |

| Methyl 3,4,5-tribromopyrrole-2-carboxylate | Suzuki-Miyaura Coupling | C5 | Pd₂(dba)₃ / tri(2-furyl)phosphane | 33-65 | researchgate.net |

| 4,5-Dibromo-2-nitropyrrole | Suzuki-Miyaura Coupling | C5 | Pd₂(dba)₃ / tri(2-furyl)phosphane | 34-86 | researchgate.net |

| 2,3,4-Tribromopyrrole | Suzuki-Miyaura Coupling | C2 | Optimized Pd catalyst | 33-68 | researchgate.net |

| 3,4,5-Tribromopyrrole-2-carboxylate | Arylation | C5 | Not specified | Not specified | nih.gov |

These foundational studies pave the way for more intricate molecular designs originating from the 1H-Pyrrole, 2,3,5-tribromo- core.

Exploration of Novel Catalytic Systems for Sustainable Pyrrole Chemistry

The synthesis and functionalization of halogenated compounds like 1H-Pyrrole, 2,3,5-tribromo- often rely on catalytic systems that may not align with the principles of green chemistry. Future research is increasingly directed towards the development of novel catalytic systems that are more sustainable, efficient, and environmentally benign. researchgate.netblazingprojects.com

Current methods for functionalizing tribromopyrrole often utilize homogeneous palladium catalysts. researchgate.net While effective, these can be costly and difficult to separate from the reaction products, leading to potential contamination and catalyst loss. The trajectory for sustainable pyrrole chemistry points towards several key innovations:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as palladium immobilized on polymers or porous materials like metal-organic frameworks (MOFs), would facilitate easy recovery and recycling, reducing waste and cost. diva-portal.org

Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on more abundant and less toxic metals like iron, copper, or nickel as alternatives to precious metals like palladium. socialresearchfoundation.com

Photocatalysis: Utilizing light as an energy source to drive chemical transformations offers a green alternative to thermally driven reactions. diva-portal.org The use of photocatalysts, potentially including specifically designed halogenated porphyrins, could enable novel reactivity for functionalizing the tribromopyrrole core under mild conditions. researchgate.net

Organocatalysis: Employing small organic molecules as catalysts avoids the use of metals altogether, which is advantageous for syntheses where metal contamination is a concern, such as in pharmaceutical applications. researchgate.net

Application of Advanced Analytical Techniques for Comprehensive Structural and Mechanistic Characterization

The identification and characterization of 1H-Pyrrole, 2,3,5-tribromo-, especially at trace levels in environmental samples, necessitates the use of sophisticated analytical techniques. Its initial discovery as a DBP was accomplished using gas chromatography coupled with mass spectrometry (GC/MS). researchgate.netacs.org Both low-resolution and high-resolution mass spectrometry (LRMS and HRMS) were employed to confirm its structure. scispace.com

Future research will continue to rely on and advance these techniques for more comprehensive characterization. Key areas for development include:

Hyphenated Chromatography-Mass Spectrometry: The use of ultra-high-performance liquid chromatography (UPLC) coupled to tandem mass spectrometry (MS/MS) is a growing trend for analyzing emerging contaminants. unizar.es This approach can offer improved separation and sensitivity for halogenated pyrroles and their metabolites.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides enhanced separation for complex mixtures of halogenated organic compounds, allowing for better resolution and detection of trace contaminants that might be obscured in traditional one-dimensional GC analysis. unizar.esescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques are excellent for detection and quantification, NMR is unparalleled for unambiguous structure elucidation. Advanced 2D NMR techniques, such as COSY and NOESY, are crucial for confirming the precise isomer of brominated pyrroles and for characterizing the products of functionalization reactions. unizar.es

Isotope Ratio Mass Spectrometry (IRMS): This technique can be used to trace the origin and transformation pathways of environmental contaminants like 1H-Pyrrole, 2,3,5-tribromo-. unizar.es

Table 2: Advanced Analytical Techniques for the Study of 1H-Pyrrole, 2,3,5-tribromo-

| Analytical Technique | Application | Advantages | Reference(s) |

| GC/HRMS | Identification and quantification in environmental samples | High mass accuracy and sensitivity for structural confirmation | scispace.comelaguapotable.com |

| UPLC-MS/MS | Detection of trace levels and transformation products | Faster analysis, improved separation, high sensitivity | unizar.es |

| GC×GC-HR-MS | Analysis of complex environmental mixtures | Enhanced chromatographic separation and resolving power | unizar.esescholarship.org |

| 2D NMR (COSY, NOESY) | Unambiguous structural confirmation of isomers and reaction products | Provides detailed structural and connectivity information | unizar.es |

| LC-HR-MS | Identification of unknown transformation products | Enables tentative structure proposal for novel compounds | unizar.es |

These advanced methods are not only vital for monitoring its presence in the environment but also for providing critical feedback in the development of new synthetic and remediation strategies.

Deeper Computational Exploration for Rational Design and Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 1H-Pyrrole, 2,3,5-tribromo-. Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netresearchgate.net

Future computational research will likely focus on several key areas to accelerate discovery and understanding:

Predicting Site Selectivity: While the general reactivity order (C5 > C2 > C3) is known, computational models like the Distortion/Interaction-Activation Strain model can be used to precisely quantify the activation barriers for reactions at each site with various reagents and catalysts. nih.govnih.gov This allows for the rational selection of conditions to achieve a desired substitution pattern.

Catalyst Design: Computational modeling can be used to design more efficient and selective catalysts. By simulating the interaction between the tribromopyrrole substrate and a potential catalyst, researchers can predict catalytic activity and guide the synthesis of improved catalytic systems. researchgate.net

Mechanism Elucidation: DFT calculations can map out the entire energy profile of a reaction, identifying transition states and intermediates. This is crucial for understanding how functionalization occurs and how byproducts are formed. researchgate.net

Toxicity and Environmental Fate Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity and environmental behavior of 1H-Pyrrole, 2,3,5-tribromo- and its various derivatives, helping to prioritize research and remediation efforts.

The synergy between computational prediction and experimental validation is a powerful paradigm that will continue to drive research into the chemistry of halogenated pyrroles. nih.gov

Investigation of Environmental Remediation Strategies for Halogenated Pyrroles

The presence of 1H-Pyrrole, 2,3,5-tribromo- as a stable and potentially toxic disinfection byproduct in water supplies necessitates research into effective remediation strategies. researchgate.netnih.govnih.gov Given that it is a halogenated organic compound, several advanced remediation technologies could be applicable.

Future research in this area will explore the efficacy and scalability of various methods:

Advanced Oxidation Processes (AOPs): Technologies like ozonation, UV/H₂O₂, and Fenton reactions are designed to degrade persistent organic pollutants. A particularly promising avenue is the use of persulfate (PS) activated by materials like biochar, which has shown effectiveness in degrading other halogenated organic compounds in soil and water. mdpi.com

Photocatalytic Degradation: This process uses semiconductor materials (e.g., TiO₂) or molecular photocatalysts to generate highly reactive species that can break down pollutants. The use of immobilized catalysts, such as halogenated porphyrins in MCM-41, represents an environmentally friendly approach to degrading organic pollutants. researchgate.net

Reductive Dehalogenation: Chemical or biological methods that can reductively cleave the carbon-bromine bonds would render the molecule less toxic. This can be achieved using zero-valent iron (nZVI) or specific anaerobic microbial communities. rsc.org

Bioremediation and Bio-adsorption: Investigating microorganisms that can metabolize or sequester halogenated pyrroles could lead to sustainable and low-cost water treatment solutions. Adsorptive materials based on biopolymers like polypyrrole could also be used to remove these contaminants from water. rsc.org

The identification of 1H-Pyrrole, 2,3,5-tribromo- was primarily linked to drinking water with high bromide levels treated with chlorine-based disinfectants. researchgate.netacs.org Understanding its formation precursors, mainly humic acids, is also key to developing strategies to prevent its formation in the first place. researchgate.netelaguapotable.com

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,5-tribromo-1H-pyrrole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of brominated pyrroles can be optimized by evaluating substituent effects and reaction kinetics. For example, in reactions with tris(N-sulfonylimino)phosphorane ((NSCl)₃), increasing bromine substituents does not linearly correlate with yield. A study showed that 2,3,5-tribromo-1H-pyrrole achieved 70% yield after 12 hours in refluxing CCl₄, while tetrabromo derivatives yielded 62% under the same conditions (Table 1) . Key Parameters for Optimization:

- Reaction Time: Longer durations (≥12 hours) for heavily brominated substrates.

- Solvent Choice: Non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Substituent Steric Effects: Bulkier groups may require adjusted stoichiometry.

Table 1. Yield vs. Bromination Degree in (NSCl)₃ Reactions

| Bromine Substituents | Time (h) | Yield (%) |

|---|---|---|

| 2-Bromo | 4 | 75 |

| 2,5-Dibromo | 4 | 71 |

| 2,3,5-Tribromo | 12 | 70 |

| 2,3,4,5-Tetrabromo | 12 | 62 |

Q. Which analytical techniques are most reliable for characterizing 2,3,5-tribromo-1H-pyrrole, and how should data interpretation be approached?

Methodological Answer: 1H/13C NMR and mass spectrometry (MS) are critical. For brominated pyrroles:

- 1H NMR: Look for deshielded protons near bromine atoms (e.g., δ 7.2–7.8 ppm for aromatic protons in similar compounds) .

- 13C NMR: Bromine induces significant downfield shifts (e.g., C-Br signals at δ 110–130 ppm) .

- MS: Expect molecular ion peaks at m/z ≈ 289 (C₄H₂Br₃N⁺) with isotopic patterns confirming bromine presence .

Validation Steps:

Q. How does the reactivity of 2,3,5-tribromo-1H-pyrrole compare to less-brominated analogs in nucleophilic substitution reactions?

Methodological Answer: Bromine’s electron-withdrawing effect enhances electrophilicity at adjacent positions. For example:

- Suzuki Coupling: Tribrominated pyrroles show lower reactivity than mono/dibromo derivatives due to steric hindrance and electronic deactivation.

- SNAr Reactions: Activate positions ortho/para to bromine using catalysts like Pd(0) or Cu(I) .

Experimental Design:

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI).

- Monitor reaction progress via TLC or GC-MS to identify intermediates.

Advanced Research Questions

Q. How do positional bromination patterns influence the biological activity of 1H-pyrrole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that bromination at the 2,3,5-positions enhances antimicrobial activity. For example, 2,3,5-tribromo-4′-nitro-4,2′-dihydroxy diphenyl ether exhibited significant inhibition against Staphylococcus aureus (MIC = 3.125 µg/mL) compared to non-brominated analogs . Mechanistic Insights:

- Bromine increases lipophilicity, improving membrane penetration.

- Steric effects may hinder binding in some targets.

SAR Workflow:

Q. How should researchers address contradictory data in bromopyrrole synthesis yields, such as lower yields for tetrabromo vs. tribromo derivatives?

Methodological Answer: Contradictions often arise from competing steric and electronic factors. For instance, tetrabromo-1H-pyrrole yields 62% vs. 70% for tribromo derivatives (Table 1) due to:

- Steric Hindrance: Additional bromine increases molecular rigidity, slowing reaction kinetics.

- Electronic Deactivation: Excessive bromine reduces electrophilicity at reactive sites .

Troubleshooting Strategies:

- Use computational modeling (DFT) to predict transition-state energetics.

- Optimize solvent polarity to stabilize intermediates.

Q. What methodological frameworks are recommended for designing bioactivity assays for brominated pyrroles?

Methodological Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for rigorous assay design:

- Population: Bacterial strains (e.g., E. coli, S. aureus) .

- Intervention: 2,3,5-tribromo-1H-pyrrole at varying concentrations.

- Comparison: Non-brominated analogs or positive controls (e.g., ciprofloxacin).

- Outcome: MIC/MBC values or % inhibition .

Validation:

- Include triplicate measurements to assess reproducibility.

- Use log-phase cultures for consistent results.

Q. How can the stability of 2,3,5-tribromo-1H-pyrrole be evaluated under long-term storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Conditions: 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analytical Monitoring: HPLC purity checks and NMR to detect decomposition (e.g., debromination).

Key Findings from Literature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.